Cas no 2138353-24-7 (3-ethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexane-1-carboxylic acid)

2138353-24-7 structure
상품 이름:3-ethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexane-1-carboxylic acid
3-ethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexane-1-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 3-ethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexane-1-carboxylic acid
- EN300-1083732
- 2138353-24-7
- 3-ethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid
-
- 인치: 1S/C25H29NO4/c1-2-17-8-7-13-25(14-17,23(27)28)16-26-24(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,17,22H,2,7-8,13-16H2,1H3,(H,26,29)(H,27,28)
- InChIKey: MOCPIKNUANUCSR-UHFFFAOYSA-N
- 미소: OC(C1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CCCC(CC)C1)=O
계산된 속성
- 정밀분자량: 407.20965841g/mol
- 동위원소 질량: 407.20965841g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 4
- 중원자 수량: 30
- 회전 가능한 화학 키 수량: 7
- 복잡도: 600
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 2
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 5.3
- 토폴로지 분자 극성 표면적: 75.6Ų
3-ethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexane-1-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1083732-0.25g |
3-ethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid |
2138353-24-7 | 95% | 0.25g |
$1902.0 | 2023-10-27 | |
Enamine | EN300-1083732-2.5g |
3-ethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid |
2138353-24-7 | 95% | 2.5g |
$4052.0 | 2023-10-27 | |
Enamine | EN300-1083732-10g |
3-ethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid |
2138353-24-7 | 95% | 10g |
$8889.0 | 2023-10-27 | |
Enamine | EN300-1083732-1.0g |
3-ethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid |
2138353-24-7 | 1g |
$3139.0 | 2023-06-10 | ||
Enamine | EN300-1083732-5g |
3-ethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid |
2138353-24-7 | 95% | 5g |
$5995.0 | 2023-10-27 | |
Enamine | EN300-1083732-0.05g |
3-ethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid |
2138353-24-7 | 95% | 0.05g |
$1737.0 | 2023-10-27 | |
Enamine | EN300-1083732-10.0g |
3-ethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid |
2138353-24-7 | 10g |
$13504.0 | 2023-06-10 | ||
Enamine | EN300-1083732-0.5g |
3-ethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid |
2138353-24-7 | 95% | 0.5g |
$1984.0 | 2023-10-27 | |
Enamine | EN300-1083732-5.0g |
3-ethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid |
2138353-24-7 | 5g |
$9107.0 | 2023-06-10 | ||
Enamine | EN300-1083732-0.1g |
3-ethyl-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid |
2138353-24-7 | 95% | 0.1g |
$1819.0 | 2023-10-27 |
3-ethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexane-1-carboxylic acid 관련 문헌
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
2138353-24-7 (3-ethyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexane-1-carboxylic acid) 관련 제품
- 2763966-92-1(Methyl 2-[5-(trifluoromethyl)morpholin-2-yl]acetate)
- 1261520-55-1(4-Amino-2-chloromandelic acid)
- 34695-46-0(BOC-LYS(TFA)-OSU)
- 1000852-25-4(1-Pyrenebutanamide, N-2-propyn-1-yl-)
- 2172394-68-0(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-2,2,3-trimethylbutanoic acid)
- 1389310-15-9((R)-2-Trifluoromethylpiperidinesulfonyl chloride)
- 1207018-76-5(6-(4-ethoxyphenyl)-2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one)
- 2034526-23-1(N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide)
- 1804575-11-8(2-Amino-3-cyano-6-nitro-5-(trifluoromethoxy)pyridine)
- 2306263-54-5(2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride)
추천 공급업체
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
골드 회원
중국 공급자
시약

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

Wuhan Comings Biotechnology Co., Ltd.
골드 회원
중국 공급자
대량

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
골드 회원
중국 공급자
대량

Shandong Feiyang Chemical Co., Ltd
골드 회원
중국 공급자
대량
